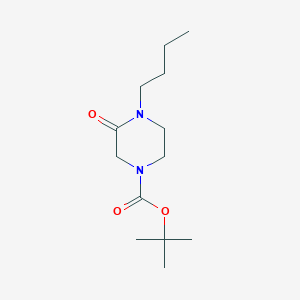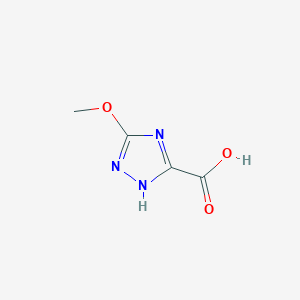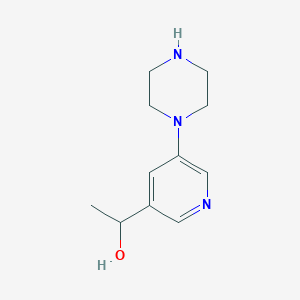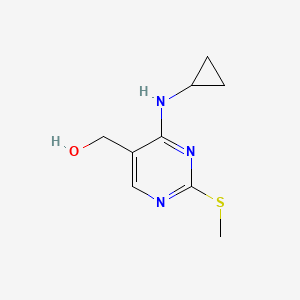
6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methyl group, an oxo group, a propyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-propylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-oxo-5-phenyl-1H-pyridine-3-carbonitrile
- 6-methyl-2-oxo-5-ethyl-1H-pyridine-3-carbonitrile
- 6-methyl-2-oxo-5-butyl-1H-pyridine-3-carbonitrile
Uniqueness
6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence its lipophilicity, reactivity, and interaction with biological targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-3-4-8-5-9(6-11)10(13)12-7(8)2/h5H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
GKZKBARRJATKGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC(=O)C(=C1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide](/img/structure/B13892803.png)

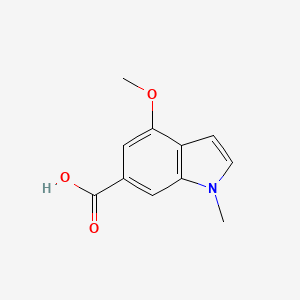
![2-Bromo-6-chlorothieno[3,2-B]pyridine](/img/structure/B13892831.png)
![Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)
